molecular formula C9H10OS B1281824 1-Phenyl-2-sulfanylpropan-1-one CAS No. 13792-77-3

1-Phenyl-2-sulfanylpropan-1-one

Cat. No.: B1281824
CAS No.: 13792-77-3
M. Wt: 166.24 g/mol
InChI Key: QYIGYCAYMJIXQH-UHFFFAOYSA-N
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Description

1-Phenyl-2-sulfanylpropan-1-one is an organic compound with the molecular formula C9H10OS. It is characterized by a phenyl group attached to a propanone backbone, with a sulfanyl group at the second carbon position. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-sulfanylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-propanone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-sulfanylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1-Phenyl-2-sulfanylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-sulfanylpropan-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the phenyl group contributes to the compound’s stability and interaction with various enzymes and receptors.

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-sulfanylpropan-1-one is unique due to the presence of both a phenyl group and a sulfanyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

1-phenyl-2-sulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIGYCAYMJIXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498974
Record name 1-Phenyl-2-sulfanylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13792-77-3
Record name 1-Phenyl-2-sulfanylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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